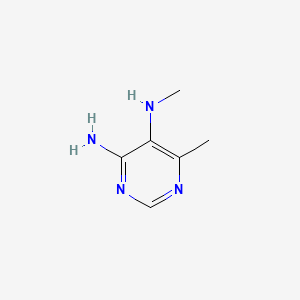

N5,6-dimethylpyrimidine-4,5-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-N,6-dimethylpyrimidine-4,5-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-4-5(8-2)6(7)10-3-9-4/h3,8H,1-2H3,(H2,7,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZHLHDJFDBIKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)N)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization Strategies and Functional Group Transformations of N5,6 Dimethylpyrimidine 4,5 Diamine

Functionalization at Pyrimidine (B1678525) Ring Positions

The pyrimidine ring of N5,6-dimethylpyrimidine-4,5-diamine offers several sites for functionalization, enabling a broad range of structural modifications. These alterations can significantly influence the electronic and steric properties of the molecule, thereby impacting its reactivity and potential biological activity.

Substitutions at C-2, C-4, and C-6 Positions

The carbon atoms at the C-2, C-4, and C-6 positions of the pyrimidine ring are primary targets for substitution reactions. While direct C-H functionalization on complex pyrimidine substrates can be challenging, various synthetic methodologies have been developed to introduce a wide array of substituents at these positions. nih.gov

Directed metalation reactions have proven viable for the 2-halogenation of simple pyrimidine substrates. nih.gov Furthermore, a deconstruction-reconstruction strategy allows for the conversion of pyrimidines into other nitrogen-containing heterocycles, providing a pathway to 2-substituted pyrimidines. nih.gov Minisci-type reactions, which involve the generation of carbon-centered radicals, can be employed to introduce C-C bonds, although they may sometimes result in a mixture of regioisomers, often with a bias towards the C-4 position. nih.gov

The reactivity of the C-4 and C-6 positions is well-documented, particularly in the context of nucleophilic substitution reactions. For instance, starting with 4,6-dichloropyrimidine (B16783), sequential amination at the C-4 and C-6 positions can be achieved to generate a diverse range of substituted diamino pyrimidines. csir.co.za The electronic nature of the substituents at these positions plays a crucial role in the subsequent reactivity of the pyrimidine ring. csir.co.za

Below is a table summarizing various substitution reactions at the C-2, C-4, and C-6 positions of pyrimidine derivatives.

| Position | Reaction Type | Reagents/Conditions | Product Type | Reference |

| C-2 | Halogenation | Directed metalation | 2-Halogenated pyrimidines | nih.gov |

| C-2 | C-H Amination | Pyrimidine N-oxides | 2-Amino pyrimidines | nih.gov |

| C-4 | C-C Bond Formation | Minisci-type reaction | 4-Alkyl/Aryl pyrimidines | nih.gov |

| C-4, C-6 | Nucleophilic Substitution | Secondary amines | 4,6-Disubstituted aminopyrimidines | csir.co.za |

| C-6 | C-O/C-S Cross Coupling | Phenols/Thiophenols, Cu-polymer catalyst | 6-Phenoxy/Arylthiopyrimidines | rsc.org |

Modifications at the Diamine Moiety

The 4,5-diamine functionality of this compound is a key reactive site, enabling a variety of chemical transformations. These modifications can range from simple acylation or alkylation to more complex cyclization reactions.

The amino groups can undergo reactions with various electrophiles. For example, the reaction with cyclobutylamine (B51885) has been reported. epo.org The basicity and nucleophilicity of these amino groups are influenced by the substituents on the pyrimidine ring. Modifications can also involve the introduction of different alkyl or aryl groups on the nitrogen atoms, which can be achieved through various synthetic routes.

Formation of Annulated and Fused Heterocyclic Systems

The vicinal diamine groups of this compound are ideally positioned for the construction of fused heterocyclic systems. These reactions are fundamental in the synthesis of biologically relevant scaffolds such as purine (B94841) analogs.

Cyclization Reactions Involving the Diamine Functionality

The 4,5-diamine moiety readily undergoes cyclization with a variety of one-carbon synthons to form a five-membered imidazole (B134444) ring fused to the pyrimidine core, yielding a purine structure. csir.co.za This is a cornerstone of purine synthesis. The choice of the cyclizing agent determines the nature of the substituent at the C-8 position of the resulting purine.

For instance, nitrosation of 4,6-disubstituted pyrimidines can lead to the formation of a 5-nitroso group, which can then be reduced to an amino group, setting the stage for cyclization. csir.co.za The formation of an intermediate nitramine is often a key step in these nitrosation reactions. csir.co.za

Synthesis of Purine Analogs and Other Bicyclic Systems

The synthesis of purine analogs from pyrimidine precursors is a well-established and vital area of research. This compound serves as a direct precursor for the synthesis of 7,8-dimethylpurine derivatives. The general strategy involves the reaction of the diamine with reagents that provide the missing carbon atom for the imidazole ring.

The Traube purine synthesis is a classic example where a 4,5-diaminopyrimidine (B145471) is reacted with formic acid, acid chlorides, or other one-carbon electrophiles to construct the purine ring system. This approach allows for the introduction of a wide range of substituents at the 8-position of the purine. The enzymatic synthesis of purine nucleoside analogs has also been explored as a sustainable alternative to chemical methods. mdpi.com

The following table provides examples of cyclization reactions to form purine analogs.

| Pyrimidine Precursor | Cyclizing Agent | Resulting Fused System | Reference |

| 4,5-Diaminopyrimidine | Formic Acid | Purine | csir.co.za |

| 4,5,6-Triaminopyrimidine | Various electrophiles | Substituted Purines | csir.co.za |

| 4,6-Diamino-5-nitrosopyrimidine (after reduction) | - | Purine | csir.co.za |

Introduction of Exocyclic Groups

Beyond the functionalization of the heterocyclic core, the introduction of exocyclic groups attached to the pyrimidine ring or the fused systems is a common strategy to further diversify the chemical space. These groups can be introduced through various synthetic transformations.

For instance, after the formation of a purine analog, further modifications can be made to the exocyclic amino groups or other positions on the purine ring. These modifications can include alkylation, acylation, or coupling reactions to introduce larger and more complex moieties. The introduction of exocyclic groups is crucial for modulating the physicochemical properties and biological activities of the final compounds.

Amidation and Alkylation Reactions of Amino Groups

The amino groups at the C4 and C5 positions of pyrimidine derivatives are nucleophilic and readily participate in amidation and alkylation reactions. These transformations allow for the introduction of a wide array of functional groups, significantly altering the molecule's steric and electronic properties.

Amidation is typically achieved by reacting the diamine with acylating agents like acyl chlorides or acid anhydrides. The reaction generally proceeds via a nucleophilic addition-elimination mechanism, where the amino group attacks the electrophilic carbonyl carbon of the acylating agent. libretexts.org This is often performed in the presence of a base to neutralize the hydrogen chloride byproduct. For instance, studies on related 4,5-diaminopyrimidines have shown that reactions with acyl chlorides can lead to the formation of purine derivatives through subsequent cyclization. rsc.org The reaction of 4,5-diaminopyrimidine with 4-fluorobenzoyl chloride, for example, results in the formation of 6-chloro-8-(4-fluorophenyl)-3H-purine. rsc.org This indicates that acylation of one amino group is followed by an intramolecular condensation with the adjacent amino group.

Alkylation of the amino groups can be accomplished using various alkylating agents, such as alkyl halides. vulcanchem.comumich.edu These reactions introduce alkyl substituents onto the nitrogen atoms, modifying the compound's lipophilicity and basicity. The reactivity of the two amino groups (at N4 and N5) can differ, potentially allowing for selective alkylation under controlled conditions, although mixtures of products are common in systems with multiple reactive sites. nih.gov Research on related 2,4-diaminopyrimidine (B92962) structures demonstrates that N-acylation can be performed using reagents like acryloyl chloride in the presence of a base such as triethylamine. mdpi.com

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

| 4,5-Diaminopyrimidine | 4-Fluorobenzoyl chloride | Not specified | Acylated and cyclized purine derivative | rsc.org |

| 2,4-Diamino-5-(iodobenzyl)pyrimidine | Acryloyl chloride derivatives | Pd(OAc)₂, N-ethylpiperidine | N-acylated derivatives via Heck coupling | mdpi.com |

| 4,5-Diamino-6-chloropyrimidine | Benzylamine | Not specified | N-aminated pyrimidine | rsc.org |

| 5-Hydroxy-4-aminopyrimidine derivative | 2-Bromopropane | Not specified | O-alkylated pyrimidine | nih.gov |

This table presents examples of amidation and alkylation reactions on related diaminopyrimidine structures to illustrate the potential reactivity of this compound.

Formation of Schiff Bases and Related Imines

The condensation reaction between the amino groups of this compound and carbonyl compounds, such as aldehydes and ketones, leads to the formation of Schiff bases, or imines. vulcanchem.com This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond characteristic of an imine. youtube.com The reaction is typically catalyzed by acid and often requires refluxing in a suitable solvent like ethanol (B145695). researchgate.netekb.eg

Given the presence of two adjacent amino groups in this compound, reactions with dicarbonyl compounds or α-halogeno-ketones can lead to the formation of fused heterocyclic systems. rsc.org For example, the condensation of 4,5-diaminopyrimidine derivatives with α-halogeno-ketones has been shown to produce pyrimido[4,5-b] vulcanchem.comCurrent time information in West Northamptonshire, GB.oxazines rather than the expected pteridines. rsc.org

The synthesis of Schiff bases from mono-amino pyrimidines is well-documented. For instance, 4-aminoantipyrine (B1666024) readily undergoes condensation with substituted benzaldehydes to form various Schiff base analogues. researchgate.netnih.gov Similarly, Schiff bases have been synthesized by refluxing p-dimethylaminobenzaldehyde with substituted anilines in methanol. zenodo.org These examples demonstrate the general conditions and reactivity patterns expected for the formation of Schiff bases from this compound. The reaction would likely proceed by reacting the diamine with one or two equivalents of an aldehyde or ketone, potentially leading to mono- or di-imine products depending on the stoichiometry and reaction conditions.

| Pyrimidine Reactant | Carbonyl Reactant | Conditions | Product Type | Reference |

| 4-Aminoantipyrine | Substituted benzaldehydes | Not specified | Schiff base | nih.gov |

| 4-Aminoantipyrine | 4-Dimethylamino benzaldehyde | Absolute ethanol, reflux | Schiff base | researchgate.net |

| 4,5-Diaminopyrimidine derivatives | α-Bromoisopropyl methyl ketone | Not specified | Pyrimido[4,5-b] vulcanchem.comCurrent time information in West Northamptonshire, GB.oxazine | rsc.org |

| Substituted anilines | p-Dimethylaminobenzaldehyde | Methanol, reflux | Schiff base | zenodo.org |

This table illustrates typical conditions for Schiff base formation using related amino compounds, suggesting pathways for the derivatization of this compound.

Reactivity Profiles and Mechanistic Investigations of N5,6 Dimethylpyrimidine 4,5 Diamine

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of pyrimidine (B1678525) chemistry, allowing for the introduction of a wide array of functional groups. The reactivity of the pyrimidine ring is heavily influenced by its substituents, particularly halogens, which serve as excellent leaving groups.

Chloro-substituted pyrimidines are common precursors for the synthesis of N5,6-dimethylpyrimidine-4,5-diamine and its analogs. The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic displacement, and their reactivity is modulated by the electronic nature of other substituents on the ring.

For instance, 4,6-dichloropyrimidine (B16783) is a frequently used starting material due to its commercial availability and the well-documented selectivity that can be achieved through the sequential introduction of different nucleophiles. csir.co.za The presence of an electron-withdrawing nitro group, as seen in 6-alkoxy-4-chloro-5-nitropyrimidines, further activates the C-4 position towards nucleophilic attack. ugr.es

The synthesis of various pyrimidine derivatives often starts from such chloro-precursors. For example, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine is synthesized from a key 7-chloro intermediate, which is subsequently hydrogenolyzed. nih.gov Similarly, 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine serves as a precursor for creating new derivatives via Suzuki cross-coupling reactions. biomedpharmajournal.orgresearchgate.net The reactivity of these chloro-substituted precursors is fundamental to building a diverse library of pyrimidine-based compounds.

The following table summarizes the reactivity of various chloro-substituted pyrimidine precursors in nucleophilic substitution reactions.

| Precursor | Reactant(s) | Product(s) | Key Findings | Reference(s) |

| 4,6-Dichloropyrimidine | Primary and Secondary Amines | 4-Amino-6-chloro-5-nitrosopyrimidines | Sequential substitution allows for selective amination. | csir.co.za |

| 6-Alkoxy-4-chloro-5-nitropyrimidines | Primary Amines | Symmetric N4,N6-dialkyl/arylamino-5-nitropyrimidines | Unexpected disubstitution occurs instead of mono-amination. | ugr.es |

| 2,4-Diamino-7-chloro-5-methylpyrido[2,3-d]pyrimidine derivative | H₂, Pd/C, KOH | 2,4-Diamino-6-(substituted benzyl)-5-methylpyrido[2,3-d]pyrimidine | Hydrogenolysis removes the chlorine atom. | nih.gov |

| 6-Chloro-N4-cyclopentyl-2-methyl-pyrimidine-4,5-diamine | Various reagents | Substituted pyrimidine-4,5-diamines | Used as an intermediate for further functionalization. | google.com |

Amination reactions are crucial for installing the diamine functionality characteristic of the target compound's family. The selectivity of these reactions—which chlorine is replaced when, and with which amine—is a key synthetic consideration.

In the case of 4,6-dichloropyrimidine, a sequential introduction of different amines can be achieved with a high degree of selectivity. csir.co.za The first amination typically occurs at the more reactive chlorine position. To facilitate the introduction of a second, different amine, an electron-withdrawing group like a nitroso or nitro group is often introduced at the C-5 position. This activates the remaining C-Cl bond for a second nucleophilic displacement. csir.co.za Without such activation, forcing conditions, such as high temperatures, may be required for the second amination. csir.co.za

A computational study investigated the unexpected outcome of reacting 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines, which yielded symmetrically disubstituted products instead of the anticipated mono-aminated compounds. ugr.es The results indicated that the reaction is facilitated by the formation of pre-reactive molecular complexes, a phenomenon not commonly reported in SNAr reactions, which precede the transition state. ugr.es This finding highlights the complexity and potential for unexpected selectivity in the amination of activated pyrimidines.

The table below presents findings on the selectivity of amination reactions on pyrimidine precursors.

| Precursor | Amine Nucleophile | Conditions | Product | Selectivity/Observations | Reference(s) |

| 4,6-Dichloropyrimidine | Various primary amines | Stepwise addition | 4-Amino-6-chloropyrimidines | Good yield and selectivity for mono-amination. | csir.co.za |

| 4-Amino-6-chloro-5-nitrosopyrimidines | Various secondary amines | Dichloromethane, room temp. or neat, 150°C | 4,6-Diamino-5-nitrosopyrimidines | The nitroso group activates the second substitution. | csir.co.za |

| 6-Alkoxy-4-chloro-5-nitropyrimidines | Isopropylamine, Benzylamine | Mild conditions | N4,N6-Diisopropyl/Dibenzyl-5-nitropyrimidine-4,6-diamines | Unexpected symmetric disubstitution occurs. | ugr.es |

Electrophilic Substitution Reactions

While the pyrimidine ring is generally electron-deficient, the presence of strong electron-donating groups, such as multiple amino substituents, can make it susceptible to electrophilic attack, particularly at the C-5 position.

Nitrosation is a key electrophilic substitution reaction for pyrimidine diamines. Pyrimidine-4,6-diamine, for example, can be nitrosated to form the corresponding 5-nitroso derivative. archive.org This reaction is significant as the introduced nitroso group can act as an activating group for subsequent nucleophilic substitutions or be reduced to an amino group, leading to triaminopyrimidines.

While amino groups are strongly activating, their effectiveness can be modulated. For example, having an aryl group or two alkyl groups on the amino moiety can impede the progress of nitrosation, despite the presence of a second activating amino group. csir.co.za This is partly due to steric hindrance and also to electronic factors. A lower basicity of an arylamine nitrogen, for instance, may hinder the formation of the required stable nitramine intermediate. csir.co.za

Furthermore, even mild electron-donating groups can influence reactivity. A methyl group, for example, is considered a mild electron-donating group. In other contexts, it has been shown to decrease the electrophilicity of an adjacent reaction center, which can hinder nucleophilic attack. acs.org In the context of electrophilic substitution on the pyrimidine ring, the cumulative electron-donating effect of the two methyl groups and two amino groups in this compound would be expected to significantly activate the C-5 position towards electrophiles.

Metal-Mediated and Catalytic Transformations

Modern synthetic methods have expanded the toolkit for modifying pyrimidine cores, with metal-mediated and catalytic reactions playing a prominent role. These transformations offer efficient routes to C-C, C-O, and C-S bond formation.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, have been successfully employed for the derivatization of chloropyrimidine precursors. biomedpharmajournal.orgresearchgate.net For instance, treatment of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine with various arylboronic acids in the presence of a palladium catalyst affords the corresponding arylated pyrimidines. biomedpharmajournal.orgresearchgate.net

Copper-catalyzed reactions have also proven effective. A novel polymeric copper complex has been shown to efficiently catalyze C-O and C-S cross-coupling reactions between chloropyrimidines and phenols or thiophenols. rsc.orgnih.gov These reactions proceed in an aqueous medium, offering a greener alternative to traditional methods. The protocol was successful for a range of substituted phenols and thiophenols, delivering the desired products in good to excellent yields within a short reaction time. nih.gov Such catalytic methods are invaluable for generating libraries of pyrimidine derivatives for various applications.

The table below highlights examples of metal-mediated transformations on pyrimidine scaffolds.

| Pyrimidine Substrate | Coupling Partner | Catalyst System | Product Type | Key Findings | Reference(s) |

| 4-Chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine | Arylboronic acids | Pd(OAc)₄, Ph₃P, Na₂CO₃ | 4-Aryl-6-methoxy-N,N-dimethylpyrimidin-2-amines | Suzuki reaction provides access to C-C coupled products. | biomedpharmajournal.orgresearchgate.net |

| 6-Chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | Phenols | [Cu₃(DMAP)₈(μ₃-CO₃)₂]I₂·xH₂O, KOH | 6-Phenoxy-1,3-dimethylpyrimidine-2,4(1H,3H)-diones | Efficient C-O coupling in aqueous media. | rsc.orgnih.gov |

| 6-Chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | Thiophenols | [Cu₃(DMAP)₈(μ₃-CO₃)₂]I₂·xH₂O, KOH | 1,3-Dimethyl-6-(arylthio)pyrimidine-2,4(1H,3H)-diones | Efficient C-S coupling in aqueous media. | nih.gov |

Cross-Coupling Reactions Utilizing Pyrimidine Diamine Derivatives

While direct evidence for this compound in cross-coupling reactions is absent from the reviewed literature, the broader class of pyrimidine derivatives is known to participate in such transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Heck reactions, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and have been applied to pyrimidine scaffolds. mdpi.com For instance, Pd-catalyzed cross-coupling has been used to synthesize biaryls from arylboronic acids and aryl halides containing a pyrimidine ring. mdpi.com

The reactivity of pyrimidine diamines in these reactions is influenced by the electronic nature of the pyrimidine ring and the substituents. The amino groups can influence the reactivity of the pyrimidine core and can themselves be sites of N-arylation reactions. nih.gov For example, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a common method for the formation of C-N bonds and has been used with various nitrogen-containing heterocycles. nih.gov

In analogous systems, diamine ligands have been shown to be effective in copper-catalyzed C-N cross-coupling reactions. nih.gov These reactions often involve the coupling of aryl halides with amines or amides. The nature of the diamine ligand can significantly influence the efficiency and scope of these transformations. nih.gov Although no specific examples with this compound are reported, its structural similarity to other effective diamine ligands suggests it could potentially be employed in similar catalytic systems.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by absorption bands corresponding to the vibrations of its constituent bonds.

The primary amino groups (-NH2) would exhibit characteristic symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The N-H bending vibrations are expected to appear around 1600-1650 cm⁻¹. The presence of the pyrimidine ring, an aromatic heterocycle, would be indicated by C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ region. The C-N stretching vibrations of the aromatic amine would also fall within this range.

A study on 2-amino-4,6-dimethylpyrimidine (B23340) provides a reference for the expected vibrational modes. In this related compound, the FT-IR spectrum was recorded, and a normal coordinate analysis was performed to assign the vibrational frequencies. ijera.com For instance, the N-H stretching vibrations were assigned in the high-frequency region, while the pyrimidine ring vibrations were identified at lower frequencies. ijera.com

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3300-3500 |

| Amino (-NH₂) | Bending (Scissoring) | 1600-1650 |

| Pyrimidine Ring | C=C Stretch | 1400-1600 |

| Pyrimidine Ring | C=N Stretch | 1400-1600 |

| Methyl (-CH₃) | C-H Stretch | 2850-2960 |

| Methyl (-CH₃) | C-H Bend | ~1450 and ~1375 |

| Aromatic C-N | Stretch | 1250-1360 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, is expected to show absorption bands arising from π → π* and n → π* transitions.

The pyrimidine ring, being an aromatic system, will exhibit strong π → π* transitions at shorter wavelengths, likely below 300 nm. The presence of the amino and methyl groups as substituents on the pyrimidine ring will influence the position and intensity of these absorption bands. The lone pairs of electrons on the nitrogen atoms of the amino groups and the pyrimidine ring can participate in n → π* transitions, which are typically weaker and appear at longer wavelengths compared to the π → π* transitions.

Studies on other pyrimidine derivatives have shown similar electronic transitions. For example, the UV-Vis spectra of various pyrimidine derivatives have been investigated to understand the effects of substituents on their electronic properties. rsc.orgrsc.org The pH of the solution can also significantly affect the UV-Vis spectrum by altering the protonation state of the nitrogen atoms. researchgate.net

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

| π → π | Pyrimidine Ring | < 300 |

| n → π | Amino Groups, Pyrimidine N-atoms | > 300 |

X-ray Crystallography for Solid-State Structural Analysis

Single Crystal X-ray Diffraction Methodologies

To perform a single crystal X-ray diffraction study, a suitable single crystal of this compound would need to be grown. This can be achieved through various techniques such as slow evaporation of a saturated solution. The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern produced is collected and analyzed to solve the crystal structure.

The crystal system, space group, and unit cell dimensions would be determined. For instance, a related compound, N4,N6-dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine, was found to crystallize in the monoclinic system. nih.gov The refinement of the crystal structure would yield the precise coordinates of each atom in the asymmetric unit.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surfaces)

The analysis of the crystal structure reveals how the molecules of this compound are packed in the crystal lattice. A key aspect of this analysis is the study of intermolecular interactions, which govern the stability of the crystal structure.

Hydrogen Bonding: The presence of amino groups makes this compound a potent donor of hydrogen bonds. These groups can form intermolecular hydrogen bonds with the nitrogen atoms of the pyrimidine ring of neighboring molecules, leading to the formation of supramolecular architectures such as chains or sheets. nih.govnih.gov For example, in the crystal structure of 6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine, molecules are linked by N—H⋯N hydrogen bonds into infinite chains. researchgate.net

Table 3: Crystallographic Data for a Related Pyrimidine Derivative (N4,N6-dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine) nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.794(2) |

| b (Å) | 7.0019(14) |

| c (Å) | 23.650(6) |

| β (°) | 109.02(3) |

| V (ų) | 1689.8(6) |

| Z | 4 |

Thermal Analysis Techniques (e.g., DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to study the thermal properties of a material as a function of temperature. A DSC thermogram of this compound would reveal important information about its melting point, purity, and any phase transitions that occur upon heating.

The thermogram would show an endothermic peak corresponding to the melting of the compound. The temperature at the peak maximum is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion. The sharpness of the melting peak can be an indicator of the sample's purity. Broader peaks may suggest the presence of impurities. DSC can also be used to study the thermal stability of the compound by observing any exothermic decomposition events at higher temperatures. researchgate.netnih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool in computational chemistry for studying the properties of molecules.

Geometry Optimization and Electronic Structure Analysis

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process would find the lowest energy conformation of this compound. From this optimized geometry, a wealth of information about its electronic structure can be derived. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. The HOMO-LUMO gap is particularly important as it provides an indication of the molecule's chemical reactivity and kinetic stability.

Illustrative Data Table for Optimized Geometry:

| Parameter | Illustrative Value |

| Total Energy (Hartree) | -XXX.XXXX |

| Dipole Moment (Debye) | X.XX |

| HOMO Energy (eV) | -X.XX |

| LUMO Energy (eV) | X.XX |

| HOMO-LUMO Gap (eV) | X.XX |

| Note: The values in this table are for illustrative purposes only and do not represent actual computed data for this compound. |

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR shifts)

DFT calculations can also be employed to predict various spectroscopic properties. For instance, Time-Dependent DFT (TD-DFT) can be used to simulate the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of electronic transitions. This would help in understanding the color and photochemical properties of this compound. Furthermore, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen and carbon atoms in the molecule, which would be invaluable for interpreting experimental NMR spectra and confirming the compound's structure.

Illustrative Data Table for Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | XXX.X |

| C4 | XXX.X |

| C5 | XXX.X |

| C6 | XXX.X |

| C-N(CH₃)₂ | XX.X |

| C-CH₃ | XX.X |

| Note: The values in this table are for illustrative purposes only and do not represent actual computed data for this compound. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While no specific MD simulations for this compound have been reported, such studies would provide a dynamic picture of the molecule's behavior. MD simulations could reveal information about the conformational flexibility of the pyrimidine ring and its substituents, the interactions of the molecule with solvent molecules, and its aggregation behavior at different concentrations and temperatures.

Computational Analysis of Structure-Reactivity Relationships and Reaction Pathways

Computational methods are instrumental in elucidating the relationship between a molecule's structure and its chemical reactivity. For this compound, computational analysis could be used to predict sites of electrophilic and nucleophilic attack, calculate reaction energies, and map out the transition states of potential reaction pathways. This would be particularly useful for understanding its synthesis and degradation mechanisms, as well as its potential interactions with biological targets.

Intermolecular Interaction Analysis using Computational Methods (e.g., Hirshfeld surfaces, 2D fingerprint plots)

The analysis of intermolecular interactions is crucial for understanding the solid-state packing of molecules and their crystal structures. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions. By mapping properties like d_norm (which indicates the nature of intermolecular contacts) onto the Hirshfeld surface, one can identify key interactions such as hydrogen bonds and van der Waals forces. The corresponding 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts. Although no such analysis has been published for this compound, it would be a valuable technique for rationalizing its crystal packing and solid-state properties.

Illustrative Data Table for Intermolecular Contacts from a Hypothetical 2D Fingerprint Plot:

| Contact Type | Percentage Contribution |

| H...H | XX.X% |

| N...H | XX.X% |

| C...H | XX.X% |

| Other | X.X% |

| Note: The values in this table are for illustrative purposes only and do not represent actual computed data for this compound. |

Applications in Chemical Synthesis and Research

Use as a Building Block in Heterocyclic Synthesis

Given the general utility of pyrimidine (B1678525) diamines, N5,6-dimethylpyrimidine-4,5-diamine could serve as a valuable building block for the synthesis of more complex heterocyclic structures. Its bifunctional nature, with two reactive amino groups, allows for the construction of fused ring systems that are of interest in medicinal chemistry and materials science.

Role in the Development of Novel Chemical Entities

The exploration of the chemistry of this compound and its derivatives could lead to the discovery of novel chemical entities with interesting properties. The structural variations possible through derivatization could result in compounds with unique biological activities or material properties. However, without specific research data, its potential in these areas remains speculative.

Conclusion

N5,6-dimethylpyrimidine-4,5-diamine represents an intriguing yet underexplored molecule within the vast family of pyrimidine (B1678525) derivatives. While its fundamental chemical properties can be inferred from the well-established chemistry of related compounds, a significant lack of specific research on this particular isomer highlights a gap in the current body of chemical knowledge. Further investigation into its synthesis, reactivity, and potential applications is warranted to fully elucidate the chemical space this compound occupies and to potentially unlock new avenues in heterocyclic chemistry.

Future Directions and Emerging Research Avenues in N5,6 Dimethylpyrimidine 4,5 Diamine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing N5,6-dimethylpyrimidine-4,5-diamine and its derivatives is intrinsically linked to the development of novel and sustainable synthetic methodologies. A significant area of advancement lies in multicomponent reactions (MCRs), which offer the ability to construct complex molecules like pyrimidines in a single step from three or more starting materials. acs.orgtandfonline.com This approach is not only efficient but also aligns with the principles of green chemistry by reducing waste and energy consumption. For instance, iridium-catalyzed multicomponent synthesis has been reported for producing highly substituted pyrimidines from amidines and alcohols, a process that liberates only hydrogen and water as byproducts. acs.orgnih.gov Such a strategy could be adapted for the synthesis of this compound, potentially utilizing biomass-derived alcohols as sustainable feedstocks. acs.orgnih.gov

Another promising avenue is the use of environmentally benign catalysts and reaction media. Research has demonstrated the successful synthesis of fused pyrimidines using tannic acid, an eco-friendly catalyst, in a green solvent system of ethanol (B145695) and water. asianpubs.org Deep eutectic solvents (DESs) are also emerging as a sustainable alternative to volatile organic compounds, with some syntheses of functionalized pyrimidines being achieved in these media. nih.gov Furthermore, metal-free and solvent-free reaction conditions are being explored, such as the use of ammonium (B1175870) iodide to promote the tandem reaction of ketones, ammonium acetate, and N,N-dimethylformamide dimethyl acetal (B89532) to yield substituted pyrimidines. organic-chemistry.org These methodologies represent a significant step towards more sustainable and economical production of pyrimidine (B1678525) derivatives.

The table below summarizes some emerging sustainable synthetic approaches that could be applied to the synthesis of this compound.

| Synthetic Approach | Key Features | Potential Starting Materials for this compound | Reference(s) |

| Iridium-Catalyzed MCR | High regioselectivity, use of alcohols, liberates H₂ and H₂O. | An appropriate amidine and alcohols. | acs.orgnih.gov |

| Tannic Acid Catalysis | Eco-safe catalyst, green solvent (EtOH:H₂O). | A suitable diketone, an aldehyde, and urea/thiourea (B124793). | asianpubs.org |

| Deep Eutectic Solvents | Biodegradable, non-flammable, tunable properties. | Phenacyl azides or other suitable precursors. | nih.gov |

| Metal- and Solvent-Free | Reduced environmental impact, simplified workup. | Ketones, ammonium acetate, and a C1 source. | organic-chemistry.org |

Exploration of Unconventional Reactivity Pathways

Beyond traditional synthetic methods, the exploration of unconventional reactivity pathways is set to unlock new possibilities for the functionalization of this compound. A key area of interest is the direct C-H functionalization of the pyrimidine core. This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and improving atom economy. thieme-connect.com Recent advancements have shown the feasibility of C-H functionalization for the synthesis of various functionalized pyrazolo[1,5-a]pyrimidines, including halogenation, nitration, and formylation, often under sustainable conditions. thieme-connect.com Applying these principles to this compound could allow for the direct introduction of a wide range of functional groups at specific positions on the pyrimidine ring.

Furthermore, novel cyclization and annulation reactions are being developed to construct the pyrimidine ring itself in new and efficient ways. For example, a copper-catalyzed cyclization of ketones with nitriles provides a general and economical route to diverse pyrimidines. organic-chemistry.org Another innovative approach involves a domino strategy of aza-Michael additions followed by a researchgate.netresearchgate.net-sigmatropic rearrangement to create fully substituted pyrimidines. acs.org The exploration of such unconventional reactivity will not only provide more efficient access to this compound but also enable the synthesis of a wider array of its derivatives with unique substitution patterns and properties. The investigation of enzymatic desymmetrization of prochiral pyrimidine derivatives also presents a green alternative to traditional asymmetric synthesis for producing chiral pyrimidine-based compounds. mdpi.com

Advanced Characterization Techniques for Elucidating Dynamic Processes

A deeper understanding of the structure, properties, and behavior of this compound will be driven by the application of advanced characterization techniques. Computational methods, particularly Density Functional Theory (DFT), are becoming increasingly powerful tools for elucidating the electronic structure, reactivity, and spectroscopic properties of pyrimidine derivatives. bohrium.comajchem-b.comnih.gov DFT calculations can predict key parameters such as HOMO-LUMO energy gaps, dipole moments, and global reactivity indices, which provide insights into the molecule's stability and potential reaction pathways. ajchem-b.comajchem-b.com These theoretical studies can also aid in the interpretation of experimental data from techniques like NMR and IR spectroscopy. nano-ntp.com

Molecular dynamics (MD) simulations offer a way to study the dynamic processes of this compound and its interactions with other molecules or surfaces over time. ajchem-b.comrsc.org For instance, MD simulations have been used to investigate the adsorption of pyrimidine derivatives on metal surfaces, providing insights into their potential applications as corrosion inhibitors. ajchem-b.comajchem-b.com The combination of DFT and MD can provide a comprehensive picture of the molecule's behavior at the atomic level. Furthermore, advanced spectroscopic techniques, such as multidimensional NMR, will continue to be crucial for unambiguously determining the structure of complex pyrimidine derivatives and for studying their dynamic conformational equilibria in solution. centralasianstudies.orgsdu.dk

The following table highlights key computational and spectroscopic techniques for characterizing this compound.

| Technique | Information Gained | Reference(s) |

| Density Functional Theory (DFT) | Electronic structure, reactivity parameters, spectroscopic properties. | bohrium.comajchem-b.comnih.gov |

| Molecular Dynamics (MD) | Dynamic behavior, intermolecular interactions, conformational changes. | ajchem-b.comrsc.org |

| 1H and 13C NMR Spectroscopy | Molecular structure, connectivity, purity. | nano-ntp.comcentralasianstudies.org |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass, molecular formula confirmation. | mdpi.com |

| Infrared (IR) Spectroscopy | Presence of functional groups. | centralasianstudies.orgsdu.dk |

Design and Synthesis of Chemically Versatile this compound Scaffolds

The this compound core represents a versatile scaffold that can be elaborated into a wide range of more complex molecules with tailored properties. mdpi.comresearchgate.net Future research will focus on the rational design and synthesis of novel scaffolds based on this core for applications in medicinal chemistry, materials science, and catalysis. The pyrimidine ring is a common motif in biologically active compounds, and derivatives of pyrimidine-4,5-diamine have shown potential as inhibitors of various enzymes. acs.orgnih.gov By strategically modifying the substituents on the pyrimidine ring and the amino groups, it is possible to create libraries of compounds for screening against various biological targets. nih.govcore.ac.uk

The synthetic versatility of the pyrimidine scaffold allows for the construction of fused ring systems, leading to novel heterocyclic architectures with unique three-dimensional shapes and electronic properties. ekb.egrsc.org For example, pyrrolo[2,3-d]pyrimidines, which can be synthesized from pyrimidine precursors, are a class of compounds with significant biological activity. ekb.eg The development of efficient methods for the synthesis of such fused systems will be a key area of future research. The goal is to create a diverse collection of this compound-derived scaffolds that can serve as building blocks for the discovery of new functional molecules.

Integration with Flow Chemistry and Automated Synthesis

The integration of this compound synthesis with flow chemistry and automated systems is poised to revolutionize the production and screening of its derivatives. syrris.com Flow chemistry offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for seamless integration of reaction, workup, and analysis steps. nih.govlabmanager.com This technology is particularly well-suited for the rapid generation of compound libraries, as reaction conditions can be quickly optimized and a large number of analogs can be synthesized in a short period. nih.govtechnologynetworks.com

Automated synthesis platforms, often coupled with flow reactors, can further accelerate the discovery process. labmanager.comtechnologynetworks.com These systems can perform multiple reactions in parallel, with robotic liquid handlers dispensing reagents and automated purification systems isolating the desired products. syrris.com The use of intuitive software allows for the straightforward setup of complex reaction sequences and real-time monitoring of reaction parameters. labmanager.comtechnologynetworks.com The application of these automated technologies to the synthesis of this compound and its derivatives will enable the high-throughput synthesis and screening of large compound libraries, significantly accelerating the identification of new molecules with desired properties.

Q & A

Q. What synthetic methodologies are recommended for preparing N5,6-dimethylpyrimidine-4,5-diamine, and what factors influence reaction efficiency?

A robust approach involves nucleophilic substitution reactions under inert atmospheres (e.g., nitrogen) using bases like sodium hydride to deprotonate intermediates, as demonstrated in analogous pyrimidine syntheses . Reaction efficiency depends on solvent polarity (e.g., DMF for polar intermediates), temperature control (60–80°C for balanced kinetics), and stoichiometric ratios of reactants. For example, excess methylating agents may improve dimethylation yields but risk over-functionalization. Kinetic monitoring via thin-layer chromatography (TLC) or in situ NMR can optimize reaction termination points.

Q. Which analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution patterns (e.g., distinguishing N5 vs. N6 methylation) and tautomeric equilibria .

- X-ray Crystallography: Resolves molecular geometry and hydrogen-bonding networks. Refinement via SHELXL ensures precise bond-length and angle determination .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular mass and purity.

- HPLC: Quantifies impurities, particularly for hygroscopic or oxidation-prone batches.

Q. What are the best practices for storing and handling this compound to ensure stability?

Store under argon or nitrogen at -20°C in amber glass vials to mitigate light- or moisture-induced degradation . Handle in gloveboxes or fume hoods with nitrile gloves and lab coats. Dispose of waste via incineration or licensed chemical disposal services, adhering to local regulations for amine-containing compounds .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and experimental spectroscopic data for this compound derivatives?

Cross-validation using complementary techniques is critical:

- Variable-Temperature NMR: Resolves dynamic processes (e.g., amine proton exchange) that obscure room-temperature spectra .

- Computational Modeling: Density Functional Theory (DFT) simulations predict NMR chemical shifts and infrared (IR) vibrational modes, identifying mismatches due to solvent effects or conformational flexibility.

- Comparative Studies: Structural analogs (e.g., 2-chloro-6-methylpyrimidine-4,5-diamine, CAS 63211-98-3) provide reference data for spectral interpretation .

Q. What mechanistic insights guide the regioselective functionalization of this compound in cross-coupling reactions?

- Electronic Effects: The electron-donating dimethylamino groups activate specific ring positions for electrophilic substitution. Frontier Molecular Orbital (FMO) analysis predicts reactivity at C4 due to lower LUMO energy.

- Steric Hindrance: Methyl groups at N5/N6 may hinder functionalization at adjacent sites, favoring modifications at C4, as observed in chloro-pyrimidine analogs .

- Catalytic Screening: Palladium catalysts (e.g., Pd(PPh₃)₄) vs. copper-mediated systems yield divergent regioselectivity, requiring kinetic profiling to identify optimal conditions.

Q. In crystallographic studies of this compound, how do hydrogen-bonding networks influence crystal packing, and what challenges arise during refinement?

- Hydrogen Bonding: Intra- and intermolecular N–H···N bonds create layered or helical architectures, affecting solubility and melting points. SHELXL refinement must account for disorder in methyl rotamers or solvent molecules trapped in crystal lattices .

- Data Quality: High-resolution datasets (d-spacing <1 Å) minimize errors in anisotropic displacement parameters. Twinning or pseudo-symmetry, common in pyrimidine derivatives, requires specialized refinement protocols (e.g., TWIN/BASF in SHELXL) .

Methodological Notes

- Contradiction Resolution: Conflicting solubility data may arise from polymorphic forms. Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) differentiate crystalline vs. amorphous phases.

- Safety-Critical Steps: Avoid aqueous workups if intermediates are moisture-sensitive; substitute with non-polar solvents (e.g., hexane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.